1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylcyclohexyl group and a 2,3,4-trimethoxyphenylmethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Methylcyclohexyl Group: The piperazine ring is then reacted with 2-methylcyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2-methylcyclohexyl group.
Attachment of 2,3,4-Trimethoxyphenylmethyl Group: Finally, the compound is reacted with 2,3,4-trimethoxybenzyl chloride under similar basic conditions to attach the 2,3,4-trimethoxyphenylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or sulfonylated piperazine derivatives.
Scientific Research Applications
1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological or psychiatric disorders.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylcyclohexyl)piperazine: Lacks the 2,3,4-trimethoxyphenylmethyl group.
4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine: Lacks the 2-methylcyclohexyl group.
1-(2-Methylcyclohexyl)-4-phenylpiperazine: Contains a phenyl group instead of the 2,3,4-trimethoxyphenylmethyl group.
Uniqueness
1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both the 2-methylcyclohexyl and 2,3,4-trimethoxyphenylmethyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
This compound’s unique structure allows for specific interactions with biological targets, making it a valuable subject for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H34N2O3 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(2-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H34N2O3/c1-16-7-5-6-8-18(16)23-13-11-22(12-14-23)15-17-9-10-19(24-2)21(26-4)20(17)25-3/h9-10,16,18H,5-8,11-15H2,1-4H3 |
InChI Key |
MQQNSGUELLSMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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